molecular formula C9H6O4 B105387 5-Methoxyisobenzofuran-1,3-dione CAS No. 28281-76-7

5-Methoxyisobenzofuran-1,3-dione

Cat. No.: B105387
CAS No.: 28281-76-7
M. Wt: 178.14 g/mol
InChI Key: INEIVXABODMRMQ-UHFFFAOYSA-N
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Description

5-Methoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H6O4. It is a derivative of isobenzofuran and is characterized by the presence of a methoxy group at the 5-position and a dione functional group at the 1,3-positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

5-Methoxyisobenzofuran-1,3-dione has several applications in scientific research:

Mechanism of Action

Target of Action

5-Methoxyisobenzofuran-1,3-dione is a typical isobenzofuranone compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it can be used as a pharmaceutical intermediate , which suggests that it may undergo further reactions to exert its effects.

Result of Action

As a pharmaceutical intermediate , it is likely to be involved in the synthesis of active pharmaceutical ingredients that exert therapeutic effects.

Action Environment

It is known that it should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.

Safety and Hazards

The safety information for 5-Methoxyisobenzofuran-1,3-dione indicates that it has the GHS07 hazard pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for 5-Methoxyisobenzofuran-1,3-dione could involve further exploration of its antiproliferative activity and potential applications in the medical field . Additionally, the environmentally friendly synthesis process could be optimized and scaled for industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyisobenzofuran-1,3-dione can be synthesized starting from 4-methoxyphthalic acid. The synthetic route involves an intramolecular dehydration cyclization reaction. The reaction conditions typically include heating the starting material in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-benzofuran-1,3-dione
  • 1,3-Isobenzofurandione, 5-methoxy-
  • Methyl N-(diphenylmethylene)-L-serinate

Uniqueness

5-Methoxyisobenzofuran-1,3-dione is unique due to its specific substitution pattern and functional groups. The presence of the methoxy group at the 5-position and the dione functional group at the 1,3-positions confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

5-methoxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIVXABODMRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348669
Record name 5-methoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28281-76-7
Record name 4-Methoxyphthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28281-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-methoxyphthalic acid dimethyl ester (3.1 g, Fluka, U.S.A.) in 10 mL methanol and 35 mL of a 1 M solution of aqueous sodium hydroxide was heated to reflux for 3 hours. The solution was allowed to cool to rt, acidified to pH 2 with 1 M hydrochloric acid, and extracted three times with ethyl acetate. The organic extractions were combined, dried over magnesium sulfate, and reduced in vacuo to cleanly yield 2.43 g of the corresponding diacid. The diacid (1.43 g) and 1.9 mL of acetic anhydride were dissolved in tetrahydrofuran and heated to reflux for 16 hours. The solvent was evaporated to give 5-methoxy-isobenzofuran-1,3-dione (1.25 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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10 mL
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Synthesis routes and methods II

Procedure details

Acetic anhydride (40 ml) was added to a mixture of 4-methoxyphthalic acid (30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the solvent was removed in vacuo to afford 4-methoxyphthalic anhydride (27.8 g, 99%) as an off white solid. 1H NMR (DMSO-d6) 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s). MS: [M+H]+ 179.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Methoxyphthalic acid (959 gm., 5.06 m) and acetic anhydride (2 l.) were mixed together and warmed to reflux. After 2 hours at reflux the solution was filtered while hot. The filtrate was cooled to room temperature and then it was cooled at -70° C. overnight. The solid precipitate was recovered by suction filtration, washed with petroleum either (40°-60°) and air dried. wt.=649 gm., m.p. 89°-94° C.
Quantity
959 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 4-methoxy-phthalic acid (1.8 g, 9.18 mmol), thionyl chloride (1.4 mL, 19.79 mmol) in CH2Cl2 (15 mL) is added DABCO (1.1 g, 9.81 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction mixture is diluted with CH2Cl2 (100 mL), washed with H2O (75 mL×2), dried with Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to afford 5-methoxy-isobenzofuran-1,3-dione (950 mg, 58%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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